4-Chlorobenzyl mercaptan

Description

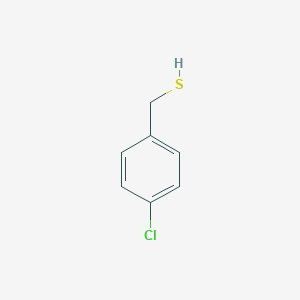

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQXPTHQTXCXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211619 | |

| Record name | p-Chlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6258-66-8 | |

| Record name | 4-Chlorobenzyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6258-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorotoluene-alpha-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6258-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chlorobenzyl mercaptan chemical properties and structure

An In-depth Technical Guide to 4-Chlorobenzyl Mercaptan: Properties, Synthesis, and Applications

Introduction

This compound, also known as (4-chlorophenyl)methanethiol, is an organosulfur compound that serves as a vital intermediate and building block in organic synthesis.[1][2] Characterized by a 4-chlorinated benzene ring attached to a methanethiol group, its unique electronic and steric properties make it a valuable reagent in the fields of medicinal chemistry, materials science, and agrochemicals.[1] The presence of the thiol (-SH) group provides a reactive handle for a multitude of chemical transformations, while the chloro-substituent modulates the molecule's lipophilicity and reactivity. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and drug development professionals.

Chemical Structure and Nomenclature

The structure of this compound consists of a benzyl mercaptan core with a chlorine atom substituted at the para (position 4) of the phenyl ring.

-

IUPAC Name : (4-Chlorophenyl)methanethiol[3]

-

Synonyms : p-Chlorobenzyl mercaptan, 4-Chlorobenzenemethanethiol, 4-Chloro-α-toluenethiol[3][4][5]

The key structural features are the nucleophilic thiol group and the aromatic ring, which is deactivated by the electron-withdrawing chlorine atom. This electronic effect influences the acidity of the thiol proton and the reactivity of the aromatic ring.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid at room temperature, possessing a strong and unpleasant odor characteristic of thiols.[1][8] Its physical and chemical properties are summarized below.

Physical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [1][4] |

| Appearance | Colorless to light yellow | [1] |

| Odor | Strong, unpleasant stench | [1][8][9] |

| Melting Point | 19-20 °C | [6][10] |

| Boiling Point | 103 °C / 12 mmHg; 125 °C / 35 mmHg | [10] |

| Density | 1.202 g/mL at 25 °C | [6][10] |

| Refractive Index (n²⁰/D) | 1.5893 | [6][10] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][2] |

| Flash Point | 76 °C (170 °F) | [5] |

| pKa | 9.32 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: a triplet for the thiol proton (-SH) around 1.6-1.9 ppm (coupling to the CH₂ group), a doublet for the benzylic protons (-CH₂) around 3.7 ppm, and a characteristic AA'BB' system for the para-substituted aromatic protons, appearing as two doublets between 7.2 and 7.4 ppm.[11]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display signals for the benzylic carbon, and four distinct signals for the aromatic carbons due to symmetry, in addition to the signal for the carbon bearing the chlorine atom.[12]

-

Infrared (IR) Spectroscopy : The IR spectrum would feature a characteristic, though often weak, S-H stretching band around 2550-2600 cm⁻¹. Other key peaks include C-H stretching for aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a C-Cl stretching band.[3]

-

Mass Spectrometry (MS) : The mass spectrum shows the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[3]

Synthesis Methodology

The synthesis of this compound typically involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon of a 4-chlorobenzyl derivative with a sulfur nucleophile. The most common and direct precursor is 4-chlorobenzyl chloride.

General Reaction Scheme

The reaction proceeds via an Sₙ2 mechanism, where a sulfur-containing nucleophile displaces the chloride ion. Common sulfur sources include sodium hydrosulfide, thiourea, or an alkali metal hydrosulfide.[13][14] The use of thiourea involves the formation of an intermediate isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol.[13]

Caption: General synthesis workflow for this compound.

Experimental Protocol (Representative)

This protocol is based on the reaction of 4-chlorobenzyl chloride with thiourea, a common method for preparing thiols from alkyl halides.

-

Step 1: Formation of Isothiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzyl chloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol (95%).

-

Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the S-(4-chlorobenzyl)isothiouronium chloride salt may precipitate. Cool the mixture to facilitate crystallization.

-

-

Step 2: Hydrolysis to the Thiol:

-

To the reaction mixture containing the isothiouronium salt, add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Heat the mixture to reflux for another 2-3 hours. This step hydrolyzes the salt to the sodium thiolate.

-

-

Step 3: Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3. This protonates the thiolate to form the desired mercaptan. Causality: The thiol is insoluble in the aqueous medium and will separate, often as an oil. This step must be performed in a well-ventilated fume hood due to the strong stench.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

-

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the thiol group, which is acidic and highly nucleophilic in its deprotonated (thiolate) form.

-

Acidity and Thiolate Formation : The thiol proton is weakly acidic (predicted pKa ≈ 9.32) and can be readily removed by a base (e.g., NaOH, NaH) to form the corresponding thiolate anion.[1] This thiolate is a potent nucleophile, forming the basis for many of its key reactions.

-

S-Alkylation : The thiolate readily reacts with electrophiles, such as alkyl halides, in S-alkylation reactions to form thioethers (sulfides).[13] This is a fundamental transformation for installing the 4-chlorobenzylthio moiety onto other molecules.

-

Oxidation : Thiols are susceptible to oxidation. Mild oxidizing agents (e.g., I₂, air, H₂O₂) convert this compound to its corresponding disulfide, bis(4-chlorobenzyl) disulfide.[15] Stronger oxidizing agents can lead to sulfonic acids. The air sensitivity of the compound is due to this oxidative dimerization.[8][9]

-

Use as a Protecting Group : Analogous to benzyl mercaptan, the 4-chlorobenzyl group can be used to protect other functional groups, such as alcohols or other thiols.[13] The protecting group is typically removed via dissolving metal reduction.[13] The chloro-substituent can fine-tune the stability and cleavage conditions compared to the unsubstituted benzyl group.[16][17]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS 6258-66-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 6258-66-8 [chemicalbook.com]

- 7. This compound (CAS 6258-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound CAS#: 6258-66-8 [chemicalbook.com]

- 11. This compound(6258-66-8) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 14. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]

- 15. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Protective Groups [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Chlorobenzyl Mercaptan (CAS 6258-66-8)

This guide provides a comprehensive technical overview of 4-Chlorobenzyl Mercaptan, also known as (4-chlorophenyl)methanethiol, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis and reactivity, applications in pharmaceutical development, and critical safety protocols.

Part 1: Core Chemical and Physical Identity

This compound is an organosulfur compound notable for its reactive thiol group, making it a valuable intermediate in various synthetic applications.[1]

Nomenclature and Structure

-

IUPAC Name : (4-Chlorophenyl)methanethiol

-

Synonyms : p-Chlorobenzyl mercaptan, 4-Chlorobenzenemethanethiol[2][3][4][5][6]

-

Chemical Structure :

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid characterized by a strong, unpleasant stench typical of mercaptans.[1][7][11][12] It is soluble in organic solvents but has limited solubility in water.[7]

| Property | Value | Source |

| Physical State | Liquid at room temperature | [3][7][12] |

| Melting Point | 19-20 °C | [4][8][10][13] |

| Boiling Point | 125 °C at 35 mmHg; 66-67 °C at 0.4 Torr | [8][10][13] |

| Density | 1.202 g/mL at 25 °C | [8][10][13] |

| Refractive Index (n20/D) | 1.5893 | [8][10][13] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [8][10] |

| pKa | 9.32 ± 0.10 (Predicted) | [8][10] |

| LogP (Octanol/Water) | 2.770 (Calculated) | [2] |

Part 2: Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process for its application as a pharmaceutical intermediate.[9] The most common and industrially viable route involves the nucleophilic substitution of 4-chlorobenzyl chloride.

Primary Synthetic Pathway

The conversion of 4-chlorobenzyl chloride to the corresponding mercaptan is typically achieved by reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. The choice of reagent is critical; sodium hydrosulfide can lead to the formation of the corresponding sulfide as a significant byproduct. The thiourea route provides a more controlled synthesis of the thiol.

Caption: Thiourea-based synthesis of this compound.

Detailed Laboratory Synthesis Protocol

Objective: To synthesize this compound from 4-Chlorobenzyl Chloride.

Materials:

-

4-Chlorobenzyl chloride

-

Thiourea

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Isothiouronium Salt Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzyl chloride and an equimolar amount of thiourea in ethanol. The rationale here is to use a polar protic solvent to facilitate the dissolution of the reactants and the stabilization of the charged intermediate.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This step drives the Sₙ2 reaction to completion.

-

Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2.5 molar equivalents) in water to the reaction mixture. Reflux the mixture for an additional 2-3 hours. The strong base hydrolyzes the isothiouronium salt to yield the thiolate anion.

-

Acidification and Extraction: Cool the mixture in an ice bath and carefully acidify with hydrochloric acid until the solution is acidic to litmus paper. This protonates the thiolate to form the desired mercaptan. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Part 3: Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of its thiol group, which can undergo S-alkylation, oxidation, and addition reactions. This makes it a versatile building block in organic synthesis.[1]

Key Reactions

-

S-Alkylation: The thiol proton is acidic and can be readily removed by a base to form a thiolate, which is a potent nucleophile. This allows for the straightforward formation of thioethers.

-

Oxidation: The thiol can be oxidized to form a disulfide bridge, a common linkage in peptides and proteins. Further oxidation can lead to sulfonic acids.

-

Use as a Protecting Group: The 4-chlorobenzyl group can be used to protect a thiol functional group, which can be later removed under specific conditions.

Role as a Pharmaceutical Intermediate

This compound is a known intermediate in the synthesis of various pharmaceutical compounds.[9] Its incorporation into a molecule can influence lipophilicity and metabolic stability, key parameters in drug design. The presence of the chloro- a and thiol moieties offers a versatile platform for creating diverse molecular architectures.[1] While not directly a component of Zafirlukast, its structural motifs are relevant to the synthesis of leukotriene antagonists.[14][15] The synthesis of such complex molecules often involves intermediates that can be prepared from foundational building blocks like this compound.[16][17]

Caption: Role of this compound in a drug discovery workflow.

Part 4: Safety, Handling, and Toxicology

As with all reactive chemical species, proper handling and safety precautions are paramount when working with this compound.

Hazard Identification

-

GHS Classification : It is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[11][18] It causes skin, eye, and respiratory system irritation.[1]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements : P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Safe Handling and Storage

-

Handling : Use only in a well-ventilated area, preferably in a chemical fume hood.[1][18] Avoid contact with skin, eyes, and clothing.[19] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage : Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[11][19] Keep the container tightly closed.[18] This material is air-sensitive and should be stored under an inert atmosphere.[4]

-

Incompatible Materials : Strong oxidizing agents and strong bases.[11][12]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[11][19] However, due to its classification, it should be handled as a toxic substance.[18] Overexposure may lead to headache, dizziness, nausea, and vomiting.[20]

Part 5: Conclusion

This compound is a versatile and reactive chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its unique combination of a reactive thiol group and a substituted aromatic ring makes it a valuable building block for creating complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting. Future research may focus on expanding its applications in the synthesis of novel therapeutic agents and developing greener synthetic routes for its production.

References

- CymitQuimica. (n.d.). CAS 6258-66-8: this compound.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 6258-66-8).

- ChemicalBook. (2025). This compound | 6258-66-8.

- Sigma-Aldrich. (n.d.). 4-Chlorobenzenemethanethiol 98 6258-66-8.

- ChemicalBook. (n.d.). This compound CAS#: 6258-66-8.

- Guidechem. (n.d.). This compound 6258-66-8 wiki.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- TCI AMERICA. (n.d.). This compound | 6258-66-8.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 6258-66-8.

- CymitQuimica. (n.d.). This compound.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- (n.d.). 4-Chlorobenzenemethanethiol.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- TCI AMERICA. (n.d.). This compound. Spectrum Chemical.

- ECHEMI. (n.d.). This compound | 6258-66-8.

- Fisher Scientific. (2021). SAFETY DATA SHEET.

- Stenutz. (n.d.). (4-chlorophenyl)methanethiol.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound CAS#: 6258-66-8.

- ACS Omega. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C−H Bond Activation.

- PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride.

- ResearchGate. (n.d.). Scheme 3. Synthesis of Zafirlukast.

- National Center for Biotechnology Information. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. PubMed.

- Wikipedia. (n.d.). Methanethiol.

- PubMed. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C-H Bond Activation.

- Google Patents. (n.d.). CN105367478A - Preparation process of zafirlukast.

- Google Patents. (n.d.). EP0475122A1 - Process for the preparation of intermediates.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chlorobenzyl Chloride via Radical Chlorination.

- Wikipedia. (n.d.). 4-Methoxybenzylthiol.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 6258-66-8.

- NIST. (n.d.). This compound. NIST WebBook.

- MDPI. (2021). 4-Chlorobenzyl Chloride.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- (n.d.). Advances in Green Chemistry for Pharmaceutical Applications.

- PubMed. (n.d.). Recent applications of click chemistry in drug discovery.

- Google Patents. (n.d.). US2647151A - Production of methanethiol.

- ResearchGate. (2025). 4-Chlorophenyl thiobenzoate.

- PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound (CAS 6258-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. labsolu.ca [labsolu.ca]

- 5. (4-chlorophenyl)methanethiol [stenutz.eu]

- 6. This compound [webbook.nist.gov]

- 7. CAS 6258-66-8: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 6258-66-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. This compound CAS#: 6258-66-8 [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. This compound CAS#: 6258-66-8 [m.chemicalbook.com]

- 14. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN105367478A - Preparation process of zafirlukast - Google Patents [patents.google.com]

- 18. This compound | 6258-66-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and purification of 4-Chlorobenzyl mercaptan

An In-depth Technical Guide to the Synthesis and Purification of 4-Chlorobenzyl Mercaptan

Abstract

This compound (4-CBM), also known as (4-chlorophenyl)methanethiol, is a pivotal intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its utility stems from the reactive thiol (-SH) group, which allows for the facile introduction of a sulfur-containing moiety into complex molecular architectures. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and characterization of this compound, designed for researchers and drug development professionals. We delve into the mechanistic underpinnings of common synthetic routes, offer detailed experimental protocols, and outline robust methods for purification and quality control, ensuring the production of high-purity material suitable for demanding applications.

Safety and Handling: A Prerequisite for Success

The chemistry of thiols necessitates a stringent adherence to safety protocols. This compound and its precursors possess significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

-

Compound Hazards: this compound is a combustible liquid characterized by a powerful and unpleasant stench.[3] It is harmful if swallowed, inhaled, or in contact with skin, causing irritation to the eyes, skin, and respiratory system.[1][3][4][5] The primary precursor, 4-chlorobenzyl chloride, is a lachrymator and may cause severe skin reactions.[6]

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of volatile, malodorous, and hazardous compounds.[7] An eyewash station and safety shower must be readily accessible.[7]

-

Personal Protective Equipment (PPE): At a minimum, appropriate PPE includes chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.[3][6]

-

Atmospheric Sensitivity: Thiols are susceptible to air oxidation, which can lead to the formation of the corresponding disulfide impurity.[3][8] Therefore, performing reactions and storing the final product under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to preserve purity.

Strategic Synthesis of this compound

The synthesis of 4-CBM is most effectively achieved via a nucleophilic substitution (SN2) reaction, where a sulfur nucleophile displaces the halide from 4-chlorobenzyl chloride. While several sulfur sources can be employed, the thiourea route is demonstrably superior for achieving high purity by circumventing a common and problematic side reaction.

The Thiourea Method: A Superior Route to High Purity

This method proceeds in two stages within a single pot: the formation of a stable isothiouronium salt intermediate, followed by its basic hydrolysis. This strategy is mechanistically elegant as it prevents the formation of the bis(4-chlorobenzyl) sulfide byproduct, a common issue with direct hydrosulfide displacement.[8][9]

Causality: The thiol product is acidic and can be deprotonated to form a thiolate anion. This thiolate is a powerful nucleophile that can react with the starting alkyl halide, leading to a sulfide byproduct.[9][10] The thiourea route prevents this by first forming an alkyl isothiouronium salt. The sulfur atom in this salt is not nucleophilic, thus inhibiting the second SN2 reaction.[9] The desired thiol is only liberated in the final hydrolysis step when the alkyl halide has been consumed.

Experimental Protocol: Synthesis via Thiourea

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorobenzyl chloride (1.0 eq) and thiourea (1.1 eq).

-

Solvent Addition: Add a suitable solvent, such as 95% ethanol, to the flask.[11]

-

Isothiouronium Salt Formation: Heat the mixture to reflux and maintain for approximately 4-6 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon cooling, the S-(4-chlorobenzyl)isothiouronium chloride salt may precipitate.

-

Hydrolysis: To the same flask, add an aqueous solution of a base, such as sodium hydroxide (e.g., 5 N NaOH solution), and resume heating at reflux for 2-3 hours under a nitrogen atmosphere to facilitate hydrolysis and prevent oxidation.[11]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a suitable acid (e.g., 2 N HCl) to a pH of ~2-3.[11] This protonates the thiolate, yielding the desired mercaptan.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Diagram: Thiourea Synthesis Pathway

Caption: The desired synthesis and competing side reaction in the NaSH method.

Purification: Achieving Analytical Grade Purity

Rigorous purification is essential to remove unreacted starting materials, byproducts, and residual solvents. For this compound, vacuum distillation is the most effective and scalable method.

Post-Synthesis Work-up Summary

| Step | Purpose | Reagents/Materials |

| Acidification | To protonate the thiolate and ensure the product is in its neutral, organic-soluble form. | Dilute HCl or H₂SO₄ |

| Extraction | To transfer the product from the aqueous reaction mixture to an organic phase. | Diethyl ether, Ethyl acetate, or Dichloromethane |

| Washing | To remove water-soluble impurities. | Deionized water, Saturated NaCl solution (brine) |

| Drying | To remove residual water from the organic phase. | Anhydrous MgSO₄ or Na₂SO₄ |

| Solvent Removal | To isolate the crude product. | Rotary Evaporator |

Primary Purification: Vacuum Distillation

Principle: Vacuum distillation allows for the boiling and purification of compounds at a significantly lower temperature than their atmospheric boiling point. This is critical for 4-CBM to prevent thermal decomposition and oxidation at high temperatures.

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a short-path distillation head for efficiency.

-

Crude Product: Charge the distillation flask with the crude this compound and a magnetic stir bar for smooth boiling.

-

Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump, protected by a cold trap (liquid nitrogen or dry ice/acetone).

-

Heating: Once a stable vacuum is achieved (e.g., <10 mmHg), gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the distillate that comes over at a constant temperature. The boiling point of this compound is approximately 92 °C at 10 mmHg. [12]Discard any initial forerun and stop the distillation before the pot is completely dry.

-

Storage: Collect the purified, colorless liquid and store it under a nitrogen atmosphere in a tightly sealed container, protected from light.

Characterization and Quality Control

The identity, structure, and purity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Results for this compound |

| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons (approx. 7.2-7.3 ppm), methylene protons (-CH₂-, approx. 3.7 ppm, doublet), and thiol proton (-SH, approx. 1.7 ppm, triplet). [13] |

| ¹³C NMR | Confirms the carbon skeleton. | Signals for the 4 aromatic carbons (ipso, ortho, meta, para) and the benzylic carbon (-CH₂SH). [14] |

| Mass Spec (MS) | Confirms molecular weight and elemental composition. | Molecular ion (M⁺) peak at m/z ≈ 158, with a characteristic M+2 peak (~1/3 intensity) due to the ³⁷Cl isotope. [15] |

| IR Spectroscopy | Identifies key functional groups. | A weak S-H stretching band around 2550-2600 cm⁻¹. |

| Gas Chromatography (GC) | Determines purity. | A single major peak with purity typically >98%. [4] |

Conclusion

The synthesis of this compound is a well-established process that serves as a gateway to numerous complex molecules in the pharmaceutical and chemical industries. While multiple synthetic routes exist, the thiourea method provides a more reliable and higher-purity outcome by effectively mitigating the formation of the problematic sulfide byproduct. Successful synthesis is contingent not only on the chosen methodology but also on rigorous purification by vacuum distillation and comprehensive analytical characterization. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely produce high-quality this compound for their developmental needs.

References

-

Ross, A. R., et al. (2009). "One-Pot" Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]

-

JoVE. (2023). Preparation and Reactions of Thiols. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.2.6: Thiols and Sulfides. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Available at: [Link]

-

Prasad, D. J., et al. (2015). Synthetic access to thiols: A review. Journal of Chemical Sciences. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 6258-66-8). Available at: [Link]

-

SynArchive. (n.d.). Chlorination of 4-acetoxybenzoic acid and subsequent substitution with hydrosulfide. Available at: [Link]

-

SpectraBase. (n.d.). This compound. Available at: [Link]

-

NIST. (n.d.). This compound. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 4-Chlorobenzyl Chloride in Organic Synthesis. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of benzyl mercaptan. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound | 6258-66-8 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 6258-66-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

- 8. Video: Preparation and Reactions of Thiols [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. prepchem.com [prepchem.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound(6258-66-8) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity Profile of the Thiol Group in 4-Chlorobenzyl Mercaptan

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the thiol group in 4-chlorobenzyl mercaptan. As an organosulfur compound of interest in synthetic chemistry and drug development, a thorough understanding of its thiol functionality is paramount. This document elucidates the key chemical properties, including acidity (pKa), nucleophilicity, and oxidation-reduction behavior. Particular emphasis is placed on the electronic influence of the para-chloro substituent on the benzylic thiol. Detailed, field-proven experimental protocols for the characterization of these properties are provided, underpinned by mechanistic insights and authoritative references. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and application of thiol-containing molecules.

Introduction: The Significance of the Thiol Group in this compound

This compound, also known as (4-chlorophenyl)methanethiol, is a versatile chemical intermediate characterized by a thiol (-SH) functional group attached to a benzyl scaffold.[1][2] The thiol group, being the sulfur analog of an alcohol's hydroxyl group, imparts a unique set of chemical properties that are central to its utility in organic synthesis.[3] Thiols are known for their distinct, often pungent odors, and this compound is no exception.[4]

The reactivity of the thiol group is the cornerstone of this compound's synthetic applications. This reactivity is primarily dictated by three key aspects:

-

Acidity: The thiol proton is significantly more acidic than the proton of a corresponding alcohol, readily forming a thiolate anion.

-

Nucleophilicity: The resulting thiolate is a potent nucleophile, readily participating in a variety of bond-forming reactions.[5]

-

Redox Chemistry: The thiol group is susceptible to oxidation, most commonly leading to the formation of a disulfide bond.

The presence of a chlorine atom in the para position of the benzene ring introduces a significant electronic effect that modulates the reactivity of the distal thiol group. This guide will delve into these fundamental aspects, providing both theoretical understanding and practical methodologies for their investigation.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is essential for its safe handling and application in experimental work.

| Property | Value | Reference(s) |

| CAS Number | 6258-66-8 | [1][4] |

| Molecular Formula | C₇H₇ClS | [1][4] |

| Molecular Weight | 158.65 g/mol | [1][4] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [4] |

| Melting Point | 19-20 °C | [4] |

| Boiling Point | 125 °C at 35 mmHg | [4] |

| Density | 1.202 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5893 | [4] |

| Flash Point | 170 °F (77 °C) | [4] |

| Predicted pKa | 9.32 ± 0.10 | [4] |

The Electronic Influence of the para-Chloro Substituent

The presence of the chlorine atom at the para position of the benzene ring exerts a significant influence on the reactivity of the thiol group through a combination of inductive and resonance effects. This can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship for substituted aromatic compounds.[6][7]

The chlorine atom is an electronegative element, and thus it exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, by extension, from the benzylic carbon and the sulfur atom. Conversely, the lone pairs on the chlorine atom can participate in resonance, donating electron density to the ring (+R effect). For halogens, the inductive effect generally outweighs the resonance effect.

This net electron-withdrawing character has two primary consequences for the thiol group:

-

Increased Acidity: The electron-withdrawing nature of the chloro-substituted ring stabilizes the negative charge of the thiolate anion (Ar-CH₂-S⁻) formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the thiol and resulting in a lower pKa value compared to the unsubstituted benzyl mercaptan (pKa ≈ 9.43).[8] The predicted pKa of 9.32 for this compound aligns with this expectation.[4]

-

Decreased Nucleophilicity of the Thiolate: While the acidity of the thiol is increased, the nucleophilicity of the corresponding thiolate anion is reduced. The electron-withdrawing effect of the chloro-substituted ring decreases the electron density on the sulfur atom, making it a less potent nucleophile compared to the thiolate of the unsubstituted benzyl mercaptan.

Key Reactivity Profiles

Acidity and Thiolate Formation

The acidity of the thiol group is a critical parameter that governs its reactivity, as the deprotonated thiolate is the primary nucleophilic species in most reactions.

The pKa of this compound is predicted to be 9.32.[4] This value indicates that a moderately strong base is required to achieve complete deprotonation. In practical terms, bases such as sodium hydroxide, potassium carbonate, or triethylamine are commonly employed to generate the thiolate in situ for subsequent reactions.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol outlines a reliable method for the experimental determination of the pKa of this compound.[9][10][11][12]

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 8 to 11, maintaining a constant ionic strength.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol or DMSO.

-

Sample Preparation: In a series of quartz cuvettes or a 96-well UV-transparent microplate, add a small, constant volume of the this compound stock solution to each buffer solution. Ensure the final concentration of the organic solvent is low to minimize its effect on the pKa.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 230-300 nm).

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH. This is typically due to the different absorption profiles of the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻).

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Nucleophilicity and Thioether Synthesis

The thiolate anion of this compound is a potent nucleophile that readily participates in nucleophilic substitution reactions, particularly with alkyl halides, to form thioethers (sulfides).[3][5] This is a cornerstone of its synthetic utility.

Experimental Protocol: Synthesis of a Benzyl Thioether

This protocol details a general procedure for the synthesis of a thioether from this compound and an alkyl halide.[13]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol, acetone, or DMF.

-

Base Addition: Add a base (1.1 equivalents), such as potassium carbonate or sodium ethoxide, to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the thiolate anion.

-

Alkyl Halide Addition: Add the desired alkyl halide (1.05 equivalents) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Kinetic Analysis of Thiol Alkylation

The rate of thioether formation can be quantified to assess the nucleophilicity of the 4-chlorobenzyl thiolate.[14][15][16]

-

Reaction Monitoring: The reaction can be monitored by quenching aliquots at various time points and analyzing the concentration of the starting materials and product by HPLC or GC.

-

Rate Law Determination: By varying the initial concentrations of the thiolate and the alkyl halide, the order of the reaction with respect to each reactant can be determined, and the rate constant can be calculated. This allows for a quantitative comparison of the nucleophilicity of 4-chlorobenzyl thiolate with other thiolates under identical conditions.

Oxidation and Disulfide Formation

Thiols are susceptible to oxidation, and the most common oxidation product is a disulfide, formed by the coupling of two thiol molecules. This reaction can be promoted by a variety of mild oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions.[5]

The corresponding disulfide of this compound is bis(4-chlorobenzyl) disulfide.[17][18][19]

Experimental Protocol: Synthesis of Bis(4-chlorobenzyl) Disulfide

This protocol describes a straightforward method for the oxidation of this compound to its corresponding disulfide.[20]

-

Reaction Setup: Dissolve this compound in a suitable solvent, such as ethanol or a mixture of dichloromethane and water.

-

Oxidant Addition: Slowly add a solution of a mild oxidizing agent, such as a 30% aqueous solution of hydrogen peroxide or a solution of iodine in ethanol, to the stirred thiol solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: If using an aqueous oxidant, extract the product with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate (to quench any remaining iodine, if used) and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure bis(4-chlorobenzyl) disulfide.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It also has a strong, unpleasant odor.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The reactivity of the thiol group in this compound is a multifaceted topic governed by its acidity, the potent nucleophilicity of its conjugate base, and its susceptibility to oxidation. The para-chloro substituent plays a crucial role in modulating these properties through its electron-withdrawing inductive effect, which enhances the thiol's acidity while attenuating the thiolate's nucleophilicity. The experimental protocols provided in this guide offer robust methodologies for the characterization of these key reactivity parameters and for the synthesis of important derivatives such as thioethers and disulfides. A thorough understanding of this reactivity profile is essential for the effective application of this compound in research, drug development, and industrial synthesis.

References

-

New Journal of Chemistry. (n.d.). Electronic properties of para-substituted thiophenols and disulfides from 13C NMR spectroscopy and ab initio calculations: relations to the Hammett parameters and atomic charges. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

A Molecular Orbital Discussion of the Hammett Equation : Semi- empirical Interpretation on the Abnormality of the Benzyl. (n.d.). Retrieved from [Link]

-

PubMed. (2007). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. Retrieved from [Link]

-

Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]

-

Society for Redox Biology and Medicine. (2009). Methods for the determination and quantification of the reactive thiol proteome. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

-

International Journal of Chemistry. (n.d.). An Anomalous Hammett Correlation for a Series of Substituted 3-Benzyl-2-phenyl-1,3-thiazolidin-4-ones. Retrieved from [Link]

-

Mississippi State University. (2016). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Retrieved from [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction. Retrieved from [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Retrieved from [Link]

-

ResearchGate. (2025). Thiol Alkylation below Neutral pH. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 6258-66-8). Retrieved from [Link]

-

YouTube. (2022). How to find Pka of compound using UV visible spectroscopy. Retrieved from [Link]

-

University of Bath. (n.d.). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch15 : Thiols, RSH. Retrieved from [Link]

-

NIST WebBook. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.2: Nucleophilicity of ROH, RSH, and RNH₂. Retrieved from [Link]

- Google Patents. (n.d.). CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide.

-

Reddit. (2017). In general, are thiols better nucleophiles than their alcohol counterparts?. Retrieved from [Link]

-

Prep101. (2019). Nucleophilicity - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl mercaptan. Retrieved from [Link]

-

Advances in Environmental Technology. (n.d.). Kinetic modeling of methyl mercaptan synthesis from refinery H2S streams. Retrieved from [Link]

-

LookChem. (n.d.). Benzyl mercaptan. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic and equilibrium studies of the reactions of 4-nitrobenzofurazan and some derivatives with sulfite ions in water. Evidence for the Boulton–Katritzky rearrangement in a σ-adduct. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic study of the reaction of chlorine atoms with chloromethane in the gas phase. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | 6258-66-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound CAS#: 6258-66-8 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. oxfordreference.com [oxfordreference.com]

- 8. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hi-tec.tripod.com [hi-tec.tripod.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. youtube.com [youtube.com]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Bis(4-chlorophenyl) disulfide 97 1142-19-4 [sigmaaldrich.com]

- 18. BIS(P-CHLOROBENZYL)DISULFIDE | 23566-17-8 [chemicalbook.com]

- 19. BIS(P-CHLOROBENZYL)DISULFIDE | 23566-17-8 [amp.chemicalbook.com]

- 20. CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Applications of 4-Chlorobenzyl Mercaptan in Organic Synthesis

Executive Summary

4-Chlorobenzyl mercaptan, also known as (4-chlorophenyl)methanethiol, is a versatile organosulfur compound that serves as a pivotal building block in modern organic synthesis.[1] Its unique structure, featuring a nucleophilic thiol group and a benzyl ring substituted with an electron-withdrawing chlorine atom, imparts a distinct reactivity profile that is leveraged in diverse synthetic transformations. This guide provides an in-depth exploration of the principal applications of this compound, focusing on its utility in the synthesis of thioethers, its role as a protective group, and its potential as a precursor for complex sulfur-containing heterocycles. Furthermore, we delve into its relevance in medicinal chemistry, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Introduction to this compound

This compound is a colorless to light yellow liquid characterized by a strong, unpleasant odor, a common trait for mercaptans.[1][2] Its strategic importance stems from its ability to introduce the 4-chlorobenzylthio moiety into organic molecules, a functional group that can influence the steric, electronic, and biological properties of the target compound.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 6258-66-8 | [2][3] |

| Molecular Formula | C₇H₇ClS | [2][3][4] |

| Molecular Weight | 158.64 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 19-20 °C | [4] |

| Boiling Point | 108-110 °C at 13 mmHg | [5] |

| Density | 1.202 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5893 | [4] |

| Odor | Strong, unpleasant (stench) | [2] |

Synthesis Overview

The most common laboratory-scale synthesis of this compound mirrors the preparation of its parent compound, benzyl mercaptan.[6] The process typically involves the reaction of 4-chlorobenzyl chloride with a sulfur nucleophile, such as thiourea. This forms an intermediate isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.[6][7]

Caption: General synthesis pathway for this compound.

Critical Safety and Handling Information

Due to its toxicity and reactivity, strict adherence to safety protocols is mandatory when handling this compound.

-

Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin. It is classified as harmful and can cause skin, eye, and respiratory system irritation.[1][2][4]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[2][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[8]

-

Stench: The potent, unpleasant odor is a key characteristic.[2] Glassware and equipment should be decontaminated with a bleach solution before removal from the fume hood.[7]

-

Storage and Stability: It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).[2] It is incompatible with strong bases and strong oxidizing agents.[2][8] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[8]

Core Applications in Synthetic Chemistry

The reactivity of the thiol group makes this compound a valuable reagent for constructing carbon-sulfur bonds, which are prevalent in many pharmaceuticals and advanced materials.[9]

Synthesis of 4-Chlorobenzyl Thioethers via S-Alkylation

The formation of thioethers is arguably the most common application of this compound.[9] This transformation is typically achieved via an S-alkylation reaction, a robust and high-yielding process.

Mechanistic Insights: The reaction proceeds through a classic Sₙ2 mechanism. A base (e.g., NaH, K₂CO₃, or an amine) is used to deprotonate the weakly acidic thiol (pKa ≈ 9.5 for benzyl mercaptan), generating the potent 4-chlorobenzylthiolate nucleophile.[6] This thiolate then attacks an electrophilic carbon center, such as an alkyl halide or tosylate, displacing the leaving group to form the thioether. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base without strongly interacting with the nucleophile.

Caption: Standard experimental workflow for thioether synthesis.

Experimental Protocol: General Procedure for S-Alkylation with an Alkyl Bromide

-

Objective: To synthesize a 4-chlorobenzyl thioether from this compound and an alkyl bromide.

-

Materials:

-

This compound (1.0 eq)

-

Alkyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq), finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.2 M).

-

Add potassium carbonate to the solution with stirring.

-

Add the alkyl bromide dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.

-

Trustworthiness Note: This protocol is a self-validating system. The use of an anhydrous solvent prevents unwanted side reactions with water. Monitoring by TLC/LC-MS ensures the reaction is driven to completion, and the extractive workup followed by chromatography guarantees high purity of the final product.

The 4-Chlorobenzyl Group as a Thiol Protecting Group

In multi-step syntheses, it is often necessary to temporarily mask a reactive thiol group. The benzyl group is a common thiol protecting group, and the 4-chlorobenzyl (CIBn) variant offers a similar function with potentially altered stability and cleavage conditions.

Rationale for Use: The CIBn group is stable to a wide range of reaction conditions, including acidic and basic hydrolysis and many redox reagents. The electron-withdrawing chlorine atom can subtly influence the stability of the C-S bond compared to the standard benzyl group. Deprotection is typically achieved reductively, avoiding harsh conditions that could damage sensitive functional groups elsewhere in the molecule.

Protection and Deprotection Strategies:

Caption: Protection and deprotection cycle using the 4-chlorobenzyl group.

Deprotection Causality: The most effective method for cleaving the benzyl-sulfur bond is a dissolving metal reduction, such as sodium in liquid ammonia.[6] The strong reducing environment provides the electrons necessary to break the C-S bond, liberating the thiolate and generating 4-chlorotoluene as a byproduct.[6]

Precursor for Sulfur-Containing Heterocycles

Nitrogen and sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[10][11][12] this compound can serve as a key starting material for the synthesis of these complex structures. For instance, it can be used to construct benzothiazine derivatives through multi-step sequences involving cyclization reactions. While direct, one-pot syntheses using this specific mercaptan are less common, its role as a foundational building block is clear.[13]

Relevance in Medicinal Chemistry and Drug Discovery

The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[14]

-

Metabolic Stability: The chlorine atom can block sites of oxidative metabolism, increasing the metabolic stability and half-life of a drug.

-

Lipophilicity: The chloro group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Bioactivity: this compound itself has been noted for potential antimicrobial properties.[1] Its derivatives are therefore of interest in the development of new anti-infective agents. The thioether linkage it forms is a key structural feature in numerous bioactive compounds.[15]

The 4-chlorobenzylthio group can be incorporated into various molecular scaffolds to explore structure-activity relationships (SAR) in a drug discovery program. Its synthesis from readily available 4-chlorobenzyl chloride makes it an attractive component for building diverse chemical libraries.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in the synthetic organic chemist's toolbox. Its primary application in the high-yielding synthesis of thioethers provides a reliable method for constructing C-S bonds. Its utility as a protecting group and as a precursor for heterocyclic synthesis further underscores its importance. For drug discovery professionals, the 4-chlorobenzylthio moiety offers a valuable tool for modulating the properties of lead compounds. As the demand for novel, sulfur-containing pharmaceuticals and materials continues to grow, the strategic application of this compound is set to remain a cornerstone of innovative synthetic chemistry.

References

-

SAFETY DATA SHEET - this compound - Thermo Fisher Scientific. [Link]

-

Synthesis of sulfur-containing heterocycles via disulfide intermediates - American Chemical Society. [Link]

-

Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed. [Link]

-

The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8). - ResearchGate. [Link]

-

One-pot synthesis of sulfur heterocycles from simple organic substrates - Arkivoc. [Link]

-

Biosynthesis of sulfur containing heterocycles in natural products. [Link]

-

Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. [Link]

-

Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- Process for preparing thioethers - Google P

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

The Role of 4-Chlorobenzyl Chloride in Modern Chemical Manufacturing. [Link]

-

Benzyl mercaptan - Wikipedia. [Link]

-

Propanenitrile, 3-mercapto - Organic Syntheses Procedure. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound CAS#: 6258-66-8 [m.chemicalbook.com]

- 4. 4-氯苯甲硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 6258-66-8 [chemicalbook.com]

- 6. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 10. Synthesis of sulfur-containing heterocycles via disulfide intermediates - American Chemical Society [acs.digitellinc.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]

4-Chlorobenzyl Mercaptan: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of 4-chlorobenzyl mercaptan, a versatile reagent in modern organic synthesis. From its foundational preparative methods to its critical role in the synthesis of key agrochemicals and pharmaceuticals, this document offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Specialized Thiol Reagent

This compound, also known as (4-chlorophenyl)methanethiol, is an organosulfur compound that has carved a niche for itself as a valuable intermediate in various synthetic applications.[1][2] While the definitive first synthesis of this specific mercaptan is not prominently documented in readily accessible historical literature, its development can be understood within the broader context of the evolution of synthetic methodologies for aryl thiols.[3] Traditional methods for creating the carbon-sulfur bond in such compounds often involved multi-step processes or harsh reaction conditions.[3] The advent of more streamlined and efficient synthetic routes, particularly those involving the nucleophilic substitution of activated benzyl halides, paved the way for the practical availability of substituted benzyl mercaptans like the 4-chloro derivative.

The strategic placement of a chlorine atom on the para position of the benzene ring imparts unique electronic properties to the molecule, influencing its reactivity and making it a tailored building block for specific target molecules. This guide will delve into the common synthetic pathways to this compound, explore its key applications with detailed protocols, and discuss its potential as a protecting group in complex organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound [2][4][5][6]

| Property | Value |

| CAS Number | 6258-66-8 |

| Molecular Formula | C₇H₇ClS |

| Molecular Weight | 158.65 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Melting Point | 19-20 °C |

| Boiling Point | 103 °C at 12 mmHg |

| Density | 1.202 g/mL at 25 °C |

| Refractive Index | n20/D 1.5893 |

Spectroscopic Data: The structural integrity of this compound can be confirmed through various spectroscopic techniques. The NIST WebBook provides reference spectra for this compound.[7]

Synthesis of this compound: Core Methodologies

The synthesis of this compound is typically achieved through the nucleophilic substitution of 4-chlorobenzyl chloride with a sulfur nucleophile. Two primary, reliable methods are prevalent in laboratory and industrial settings.

Synthesis from 4-Chlorobenzyl Chloride and Thiourea

This two-step, one-pot method is a common and effective way to prepare benzyl mercaptans, avoiding the direct handling of odorous and toxic hydrogen sulfide gas.[8] The reaction proceeds through the formation of a stable isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.

Experimental Protocol: Synthesis via Isothiouronium Salt

-

Step 1: Formation of the Isothiouronium Salt

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

-

To this solution, add 4-chlorobenzyl chloride (1.0 equivalent).[1]

-

Heat the mixture to reflux and maintain for 2-3 hours. The isothiouronium salt will precipitate out of the solution as a white solid.

-

Cool the reaction mixture to room temperature.

-

-

Step 2: Hydrolysis to this compound

-

To the slurry from Step 1, add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Heat the mixture to reflux for an additional 2-3 hours. The hydrolysis of the isothiouronium salt will occur.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

-

Caption: Synthesis of this compound via the Thiourea Route.

Applications in Agrochemical and Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of commercially significant molecules, particularly in the agrochemical and pharmaceutical industries.[9]

Synthesis of the Herbicide Thiobencarb

Thiobencarb is a selective thiocarbamate herbicide widely used in rice cultivation.[7] Its synthesis involves the S-alkylation of a diethylthiocarbamate precursor with a 4-chlorobenzyl moiety. While industrial production may utilize 4-chlorobenzyl chloride directly with a salt of diethylthiocarbamic acid, a laboratory synthesis can be envisioned starting from this compound.

Experimental Protocol: Synthesis of Thiobencarb

-

Step 1: Formation of the Thiolate

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Exercise caution as hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium thiolate.

-

-

Step 2: Reaction with Diethylcarbamoyl Chloride

-

Cool the thiolate solution back to 0 °C.

-

Slowly add diethylcarbamoyl chloride (1.05 equivalents) via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Thiobencarb can be purified by column chromatography on silica gel.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis Of 4-Chlorobenzoilthiourea From 4-Chlorobenzoil Chloride And Tidoure With Different Heating Time And Temperature - Ubaya Repository [repository.ubaya.ac.id]

- 3. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 6. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 7. This compound [webbook.nist.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Antimicrobial Properties of 4-Chlorobenzyl Mercaptan Derivatives: A Technical Guide to Synthesis, Mechanism, and Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Among the diverse chemical scaffolds under investigation, sulfur-containing compounds, particularly mercaptan derivatives, have emerged as a promising area of research. This technical guide provides a comprehensive overview of a specific subclass: 4-Chlorobenzyl mercaptan derivatives. We delve into the synthetic strategies for creating these molecules, present their documented antibacterial and antifungal activities, and explore the current understanding of their mechanisms of action. This document is designed for researchers and drug development professionals, offering not only a synthesis of the existing literature but also detailed, field-proven experimental protocols for the robust evaluation of these compounds. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide aims to empower researchers to effectively explore the therapeutic potential of this chemical class.

The Imperative for Novel Antimicrobials: The Role of Sulfur-Containing Scaffolds

The "golden era" of antibiotic discovery has long passed, and the current drug development pipeline for new antimicrobial agents is insufficient to combat the escalating threat of resistance.[1] This reality has driven a paradigm shift in discovery efforts, moving towards novel chemical entities that can circumvent existing resistance mechanisms. Organosulfur compounds, such as thiols (mercaptans), have a rich history in medicinal chemistry. The thiol group (-SH) is a potent nucleophile and can readily engage in redox reactions or coordinate with metal ions, often targeting essential sulfhydryl groups in microbial proteins and enzymes, leading to their inactivation.[2]

The this compound scaffold provides a unique combination of a reactive thiol functional group and a substituted aromatic ring. The chlorine atom at the para-position modifies the electronic properties of the benzene ring, potentially influencing the compound's lipophilicity, membrane permeability, and binding interactions with microbial targets. This guide focuses on derivatives of this core structure, which have shown significant activity against both bacterial and fungal pathogens.

The Chemical Landscape: Core Structure and Key Derivatives

The foundational structure is this compound (also known as (4-chlorophenyl)methanethiol).[3] Its derivatives are typically synthesized by modifying the thiol group, creating thioethers, thioesters, or incorporating the entire moiety into larger, more complex molecules.

Key classes of derivatives reported in the literature with notable antimicrobial activity include:

-

Thioesters: Such as 4-chlorobenzyl p-coumarate, which combines the mercaptan with a naturally derived phenolic acid.[4][5]

-

Imidazole Conjugates: For instance, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, which integrates the 4-chlorobenzyl group into a structure containing an imidazole ring, a common feature in many antifungal agents.[6]

-

Complex Heterocycles: Derivatives where the 4-chlorobenzyl moiety is attached to scaffolds like tetrazoles or oxazoles.[7][8]

The strategic rationale for these modifications is to enhance antimicrobial potency, broaden the spectrum of activity, and improve pharmacological properties by combining the reactive potential of the thiol group with other bioactive pharmacophores.

Synthetic Strategies for Derivative Generation

The synthesis of this compound derivatives typically begins with 4-chlorobenzyl chloride or this compound itself.[9] The specific route depends on the desired final product, but a generalized workflow often involves nucleophilic substitution or esterification reactions.